6-chloro-7-[(5-ethoxy-2-hydroxy-3-methyl-6-phenyl-3,6-dihydropyrimidin-4-yl)methoxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
6-chloro-7-[(5-ethoxy-2-hydroxy-3-methyl-6-phenyl-3,6-dihydropyrimidin-4-yl)methoxy]-4-phenyl-2H-chromen-2-one is a complex organic compound that features a chromenone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[(5-ethoxy-2-hydroxy-3-methyl-6-phenyl-3,6-dihydropyrimidin-4-yl)methoxy]-4-phenyl-2H-chromen-2-one typically involves multi-step organic synthesis
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can target the chromenone core or the pyrimidine ring.
Substitution: Halogenation and other substitution reactions can modify the chloro and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-chloro-7-[(5-ethoxy-2-hydroxy-3-methyl-6-phenyl-3,6-dihydropyrimidin-4-yl)methoxy]-4-phenyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets. Its effects are mediated through pathways that may include enzyme inhibition, receptor binding, or modulation of cellular signaling pathways. The specific targets and pathways depend on the context of its application, such as its use as a therapeutic agent or a research tool.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Share the chromenone core structure but differ in their substituents.
Flavonoids: Similar in structure but typically have different functional groups and biological activities.
Pyrimidines: Contain the pyrimidine ring but lack the chromenone core.
Uniqueness
6-chloro-7-[(5-ethoxy-2-hydroxy-3-methyl-6-phenyl-3,6-dihydropyrimidin-4-yl)methoxy]-4-phenyl-2H-chromen-2-one is unique due to its combination of a chromenone core with a substituted pyrimidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C29H25ClN2O5 |
---|---|
Molecular Weight |
517.0 g/mol |
IUPAC Name |
4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-ethoxy-3-methyl-6-phenyl-1,6-dihydropyrimidin-2-one |
InChI |
InChI=1S/C29H25ClN2O5/c1-3-35-28-23(32(2)29(34)31-27(28)19-12-8-5-9-13-19)17-36-25-16-24-21(14-22(25)30)20(15-26(33)37-24)18-10-6-4-7-11-18/h4-16,27H,3,17H2,1-2H3,(H,31,34) |
InChI Key |
DYEAAJMLJLSOTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N(C(=O)NC1C2=CC=CC=C2)C)COC3=C(C=C4C(=CC(=O)OC4=C3)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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